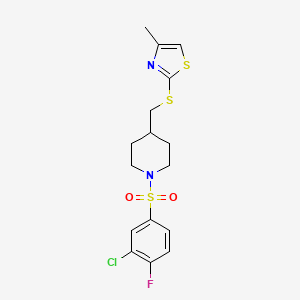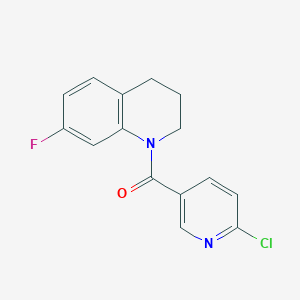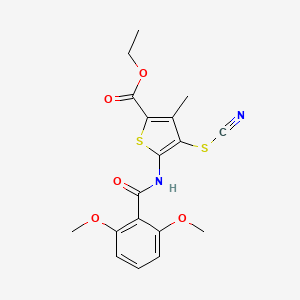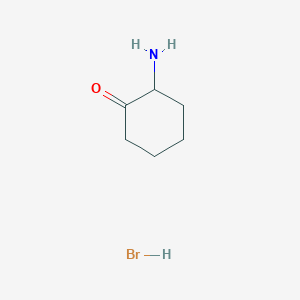![molecular formula C12H13N3O3 B2804758 2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-43-7](/img/structure/B2804758.png)
2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a chemical compound that belongs to the class of pyridopyrimidinones . It has been studied for its reactivity towards N- and C-nucleophiles .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with N- and C-nucleophiles . This reaction leads to the formation of new enaminones, Schiff’s base, and hydrazinomethylenediketones . The synthesis process requires careful control of conditions, as pyrido[1,2-a]pyrimidine esters can form stable adducts with primary amines .Chemical Reactions Analysis
The compound exhibits reactivity towards N- and C-nucleophiles . It undergoes nucleophilic condensation reactions to form a series of new compounds . Cyclization of certain compounds is achieved by the action of acetic acid .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which are structurally similar to “2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, have been found to possess antiviral activity . They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” may also have potential as an anti-inflammatory agent.
Anticancer Activity
Indole derivatives have shown anticancer activity . Similarly, “2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” has been found to significantly inhibit human gynecological tumor, prostate tumor, digestive system tumors, and hematological tumors .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” may also have potential as an anti-HIV agent.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that “2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” may also have potential as an antioxidant agent.
Analgesic Activity
A series of picolylamides of “2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” were synthesized and found to have marked analgesic properties . However, it was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .
Mécanisme D'action
Target of Action
Similar compounds have been noted for their analgesic properties , suggesting potential targets could be pain receptors or related pathways.
Mode of Action
It’s known that the compound was synthesized with the aim of establishing a structure-analgesic activity relationship . This suggests that the compound interacts with its targets to potentially alleviate pain.
Biochemical Pathways
Given its analgesic properties , it may influence pathways related to pain perception and response.
Result of Action
Pharmacological studies identified compounds in the study series with marked analgesic properties , indicating that the compound likely has a significant impact on pain perception at the molecular and cellular level.
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h3-5,7,17H,2,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWVLFBLSGQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)
![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![4-isopropyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2804678.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)
![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![Methyl 6-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2804693.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)

